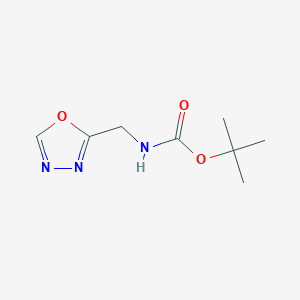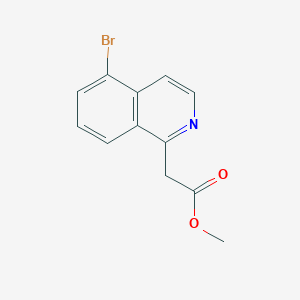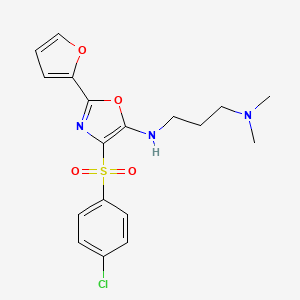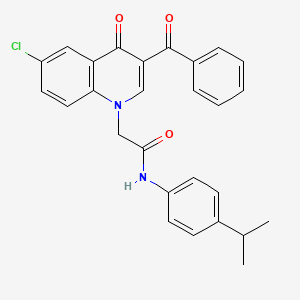![molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7](/img/structure/B2973089.png)
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered heterocyclic moiety that possesses diverse biological and medicinal importance . Pyrimidine is also a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of compounds containing a pyrrole ring has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of “2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” consists of a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Applications De Recherche Scientifique
Pharmaceutical Research
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine and its derivatives have been explored for their potential in pharmaceutical applications due to the presence of the pyrrole moiety, which is known for its pharmacological properties . The compound can serve as a precursor in synthesizing various drugs with potential antibacterial, antifungal, and anticancer activities. Its structural similarity to known bioactive compounds makes it a valuable target for drug design and discovery.
Material Science
In material science, this compound could be used to synthesize novel polymers with specific electrochemical and optical properties . These polymers can be utilized in creating new types of sensors, organic semiconductors, or as components in solar cells, where the interaction of the pyrrole ring with other materials can enhance efficiency.
Biological Studies
The pyrrole ring in 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is similar to the structure of many biological molecules, making it a candidate for studying protein interactions and enzyme inhibition . It can be used to develop new assays or probes that can help in understanding biological pathways and identifying potential therapeutic targets.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis . Researchers can use it to create a wide range of substances, from simple derivatives to complex natural products.
Analytical Chemistry
In analytical chemistry, derivatives of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine can be developed as reagents or indicators due to their potential to undergo color changes upon reaction with specific analytes . This property can be harnessed to detect the presence of certain chemicals or to measure their concentration.
Molecular Docking Studies
The compound’s structure allows it to fit into various active sites of enzymes, making it useful in molecular docking studies to predict the interaction between drugs and their targets . This can accelerate the process of drug development by identifying promising candidates before moving on to more costly in vitro and in vivo tests.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-pyrrol-1-ylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHWLMOVPMCKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)


![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)
![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)
![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)

